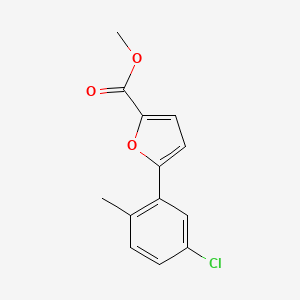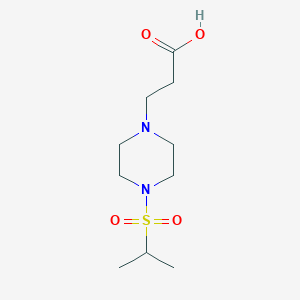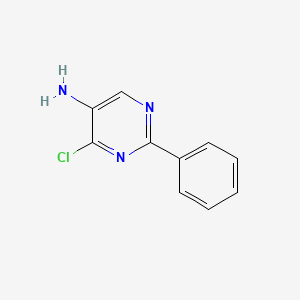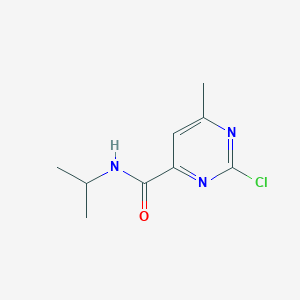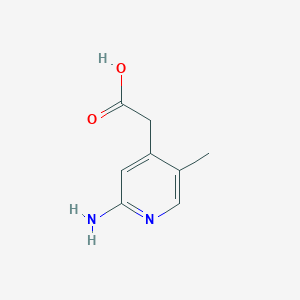
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a chemical compound with the molecular formula C11H12N2O2 It is characterized by the presence of a cyclopentyl group attached to a pyrazole ring, which is further connected to a propiolic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation of the pyrazole ring. This step involves the use of cyclopentyl halides in the presence of a base such as potassium carbonate.
Attachment of the Propiolic Acid Moiety: The final step involves the coupling of the cyclopentyl-pyrazole intermediate with propiolic acid. This can be achieved through a palladium-catalyzed coupling reaction under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Cyclopentyl-1H-pyrazol-5-yl)propiolic acid
- 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
- 3-(1-Cyclopentyl-1H-pyrazol-2-yl)propiolic acid
Uniqueness
3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1354704-50-9 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-(1-cyclopentylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)6-5-9-7-8-13(12-9)10-3-1-2-4-10/h7-8,10H,1-4H2,(H,14,15) |
Clé InChI |
YCLGHYNHIZARJH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=CC(=N2)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



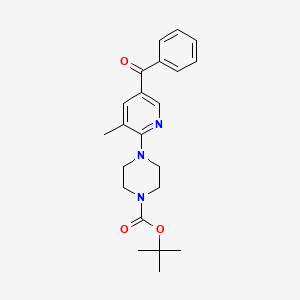

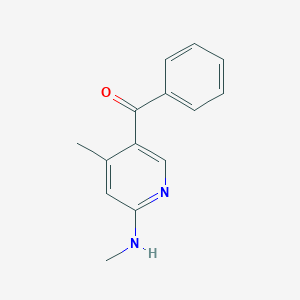
![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)
